N-Ethylglutarimide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Ethylglutarimide involves the reaction of phthalic anhydride and glycine in the presence of triethylamine in toluene under reflux . The reaction can be carried out using various coupling agents .Molecular Structure Analysis

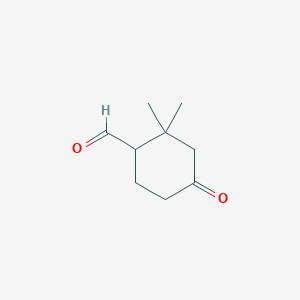

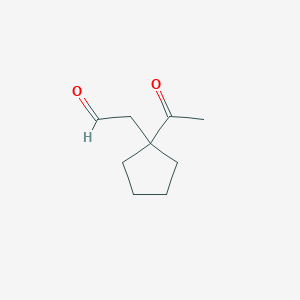

The molecular structure of N-Ethylglutarimide is characterized by the presence of a 3-ethylglutarimide group . The structure is further analyzed using various spectroscopic methods such as 1H NMR, 13 CNMR, IR, and MS .Chemical Reactions Analysis

N-Ethylglutarimide participates in various chemical reactions. The use of electroanalytical tools can be utilized to investigate these redox-active intermediates . These tools include voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

N-Ethylglutarimide has a boiling point of 104 °C (under a pressure of 6.5 Torr) and a density of 1.102±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -1.42±0.20 .Applications De Recherche Scientifique

Antibiotics

N-Ethylglutarimide is a key component in the structure of glutarimide antibiotics . These antibiotics are a group of naturally-occurring substances that are effective in inhibiting the growth of many fungi . The characteristic feature of these antibiotics is the 3-ethylglutarimide group .

Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs

N-Ethylglutarimide can be used in the synthesis of optically active 3-substituted glutaric acid monoamides, which are precursors for the synthesis of gamma-aminobutyric acid (GABA) analogs . These GABA analogs have significant therapeutic applications, including the treatment of spasticity, autism spectrum disorders, and Fragile X syndrome .

Synthesis of Piperidine Derivatives

Piperidine-2,6-diones, which include N-Ethylglutarimide, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .

Synthesis of CRBN Ligands

N-Ethylglutarimide is the core backbone of the CRBN ligand in the design of PROTAC drugs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Synthesis of Aminoglutethimide

The synthesis method of N-Ethylglutarimide allows for the synthesis of the drug Aminoglutethimide . Aminoglutethimide is a drug that was traditionally used in the treatment of Cushing’s syndrome and is now used as an aromatase inhibitor .

Synthesis of Niraparib

N-Ethylglutarimide can be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer . The synthesis of niraparib using N-Ethylglutarimide significantly reduces the synthesis steps and has been successfully scaled up to the 100-gram level .

Orientations Futures

The future directions of N-Ethylglutarimide and similar compounds could involve further exploration of their therapeutic potential. For instance, glutarimide antibiotics have been found to be effective against various fungi . Additionally, the development of new transamidation reactions for the synthesis of amides is an active area of research . These areas could provide valuable insights into the potential applications of N-Ethylglutarimide in the future.

Mécanisme D'action

Target of Action

N-Ethylglutarimide, also known as 1-Ethylpiperidine-2,6-dione, is a compound that has been found to interact with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein is a transcriptional regulator involved in various cellular processes, including cell growth and differentiation .

Mode of Action

The compound acts by reducing the expression levels of the WIZ protein . This interaction results in changes in the transcriptional regulation of genes controlled by the WIZ protein, thereby affecting cellular processes .

Biochemical Pathways

It is known that the compound caninduce the expression of fetal hemoglobin (HbF) . HbF is a type of hemoglobin that is normally produced during fetal development and replaced by adult hemoglobin after birth. The induction of HbF can have beneficial effects in certain blood disorders, such as sickle cell disease and β-thalassemia .

Pharmacokinetics

It is known that the compound and its metabolites can be detected in rat blood and brain, suggesting that it can cross the blood-brain barrier .

Result of Action

The reduction of WIZ protein expression and the induction of HbF expression by N-Ethylglutarimide can have various molecular and cellular effects. For instance, it can ameliorate symptoms in patients with sickle cell disease and β-thalassemia . These diseases are characterized by abnormal red blood cells, and the induction of HbF can help to improve the function of these cells .

Propriétés

IUPAC Name |

1-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMFXCRKRCRFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508940 | |

| Record name | 1-Ethylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylglutarimide | |

CAS RN |

25115-65-5 | |

| Record name | 1-Ethylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)